Product packaging for Icosyl acetate(Cat. No.:CAS No. 68478-35-3)

Icosyl acetate

Cat. No.: B8067889
CAS No.: 68478-35-3
M. Wt: 340.6 g/mol
InChI Key: JUCOQIYAKWHGSZ-UHFFFAOYSA-N
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Description

Significance of Icosyl Acetate (B1210297) within the Eicosanoid Chemical Landscape

Icosyl acetate, also known as ethis compound, is the ester formed from eicosanol (B47690) (a 20-carbon saturated fatty alcohol) and acetic acid. smolecule.com Its chemical formula is C22H44O2. smolecule.comnist.gov While not an eicosanoid itself, this compound holds significance due to its structural relationship to the 20-carbon molecules that define the eicosanoid family. wikipedia.org Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids like arachidonic acid, and they include critical mediators of inflammation and immunity such as prostaglandins, thromboxanes, and leukotrienes. wikipedia.orgnih.govthemedicalbiochemistrypage.org

This compound is derived from eicosanoic acid (arachidic acid), a saturated 20-carbon fatty acid that is a constituent of some plant and animal lipids. smolecule.com The study of how compounds like this compound interact with biological systems, such as cell membranes and metabolic enzymes, can offer valuable insights into lipid metabolism and cellular signaling processes that are central to eicosanoid function. smolecule.com Its well-defined, stable structure makes it a useful tool in research to probe lipid-protein interactions and the physical properties of lipid bilayers in the absence of the chemical reactivity associated with the unsaturated backbones of true eicosanoids.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C22H44O2 smolecule.comnist.govchemspider.com
Molecular Weight 340.58 g/mol smolecule.comnist.gov
CAS Registry Number 822-24-2 nist.govchemspider.comepa.gov
IUPAC Name This compound nih.govebi.ac.uk

| Monoisotopic Mass | 340.334131 Da | chemspider.com |

Historical Perspectives on Eicosyl Ester Investigations

The investigation of long-chain esters like this compound is intrinsically linked to the broader history of lipid chemistry. Early research in the 20th century focused on the isolation and characterization of fatty acids and alcohols from natural sources. The synthesis of esters was pivotal for confirming the structure of these natural products. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, has been a foundational method for synthesizing esters, including long-chain variants, for over a century. thermofisher.com

Historically, the primary challenge in studying eicosyl esters was their purification and analysis. Their high molecular weight, low volatility, and nonpolar nature made them difficult to separate from complex lipid mixtures. The advent of chromatographic techniques, particularly gas chromatography (GC) in the mid-20th century, revolutionized the field. Coupled with mass spectrometry (GC-MS), these methods allowed for the definitive identification and quantification of specific long-chain esters, even in trace amounts within biological or synthetic samples. researchgate.netacademicjournals.org More recent studies have continued to refine synthesis methods, exploring various catalysts, such as ferric chloride hexahydrate, to achieve high yields in the esterification of long-chain fatty acids and alcohols. acs.org

Contemporary Research Challenges and Opportunities Pertaining to this compound

Despite its simple structure, several challenges and opportunities remain in the research of this compound.

Challenges:

Limited Biological Characterization: There is a scarcity of specific studies on the direct biological interactions and metabolic fate of this compound. smolecule.com Its precise role, if any, in cellular signaling or lipid metabolism remains largely unelucidated.

Synthesis and Bioconversion Efficiency: While chemical synthesis is well-established, developing efficient and environmentally benign methods, particularly for large-scale production, remains an area of focus. In the broader context of acetate utilization, the bioconversion of acetate into value-added chemicals often faces limitations in yield and titer that have not reached their theoretical maximums. nih.gov

Analytical Complexity: The hydrophobic nature of this compound can complicate its study in aqueous biological systems, requiring specialized analytical techniques and delivery methods.

Opportunities:

Probing Lipid Metabolism: this compound can be used as a stable analog to study the enzymes and pathways involved in the metabolism of 20-carbon lipids, providing insights relevant to the eicosanoid system without the complicating factor of unsaturation. smolecule.com

Material Science Applications: The physical properties imparted by its long carbon chain make this compound a candidate for exploration in material science. smolecule.com Potential applications could include its use as a lubricant, a plasticizer, or as a component in the formulation of phase-change materials for thermal energy storage.

Pharmaceutical and Cosmetic Formulations: Its lipophilic nature makes it a potential component in drug delivery systems for hydrophobic active ingredients or as an emollient in cosmetic and personal care products. smolecule.com

Natural Product Identification: this compound has been identified as a component in various natural sources, such as buckwheat flour and Tithonia diversifolia. thegoodscentscompany.com Further investigation into its natural occurrence could reveal new biological roles or sources.

Table 2: Laboratory Synthesis Parameters for this compound via Fischer Esterification

Parameter Condition
Reactants Eicosanol, Acetic Acid
Catalyst Sulfuric Acid (typically)
Reactant Molar Ratio 1.2-1.5 : 1 (Acetic Acid : Eicosanol)
Catalyst Concentration 1-2% by weight
Temperature 70-80°C

| Reaction Time | 4-8 hours |


Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O2 B8067889 Icosyl acetate CAS No. 68478-35-3

Properties

IUPAC Name

icosyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCOQIYAKWHGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867635
Record name Icosyl acetate
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Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

822-24-2, 68478-35-3
Record name 1-Eicosanol, 1-acetate
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Record name 1-Eicosanol, acetate
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Record name Acetic acid, C>19-alkyl esters
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Record name Icosyl acetate
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Record name Acetic acid, C>19-alkyl esters
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Advanced Synthetic Methodologies and Derivatization of Icosyl Acetate

Chemoenzymatic Synthetic Approaches for Icosyl Acetate (B1210297)

Chemoenzymatic synthesis utilizes enzymes, primarily lipases, to catalyze esterification or transesterification reactions. This approach often offers advantages such as milder reaction conditions, higher selectivity, and reduced by-product formation compared to traditional chemical catalysis. nih.govresearchgate.net

Lipase-Catalyzed Esterification and Transesterification Pathways

Lipases (triacylglycerol acylhydrolase, EC. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides but can also catalyze the reverse reaction, ester synthesis, under conditions of low water activity. scielo.br For icosyl acetate synthesis, lipases can catalyze the direct esterification of 1-eicosanol (B7800029) with acetic acid or the transesterification of 1-eicosanol with an activated acetate ester, such as ethyl acetate or vinyl acetate.

Research on lipase-catalyzed esterification of long-chain alcohols and fatty acids has shown that the efficiency of the reaction is influenced by the type of lipase (B570770) used and the chain length of the alcohol and acid. dss.go.thnih.gov Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are commonly employed due to their stability and reusability. dss.go.thnih.gov Studies on the esterification of long-chain fatty acids with various alcohols catalyzed by lipases have demonstrated high conversions, often exceeding 80-95%, depending on the specific enzyme and reaction conditions. dss.go.th

Optimization of Biocatalytic Reaction Parameters

Optimizing biocatalytic reactions for this compound synthesis involves controlling several parameters to maximize yield and reaction rate. Key parameters include the choice of enzyme, substrate molar ratio, temperature, solvent (or solvent-free system), water activity, and reaction time.

Studies on lipase-catalyzed esterification of other long-chain esters provide insights applicable to this compound. For instance, the molar ratio of alcohol to acid can significantly impact conversion, with an excess of one substrate often driving the equilibrium towards ester formation. mdpi.com The optimal temperature range for lipase activity is typically between 40°C and 60°C. jst.go.jp While organic solvents can be used to dissolve the substrates, solvent-free systems or the use of non-polar solvents with high log P values (log P > 3.0) are often preferred to maintain enzyme activity and comply with green chemistry principles. nih.govnih.gov Controlling water activity is crucial in enzymatic esterification as excess water can favor hydrolysis over synthesis.

Detailed research findings on the optimization of lipase-catalyzed synthesis of various esters highlight the importance of these parameters. For example, in the enzymatic synthesis of pentyl acetate catalyzed by Lipozyme® 435, a solvent-free system with an alcohol/acid molar ratio of 2:1 resulted in conversions over 80% in 8 hours. mdpi.com Another study on neryl acetate synthesis using Novozyme 435 in a solvent-free system achieved high conversion (91.6%) by optimizing parameters including molar ratio, enzyme loading, and temperature. scirp.org

The following table illustrates typical parameters and their effects based on studies of lipase-catalyzed synthesis of similar long-chain esters, which can be extrapolated to this compound:

ParameterTypical Range / ConditionEffect on Conversion / RateSource
Enzyme Type Immobilized Candida antarctica Lipase B (Novozym 435)Generally high conversions with long-chain alcohols/acids. dss.go.thnih.gov
Substrate Molar Ratio (Alcohol:Acid) Excess Alcohol (e.g., 1.5:1 to 2:1)Shifts equilibrium towards ester formation, improves yield. mdpi.com mdpi.com
Temperature 40-60°COptimal range for lipase activity. jst.go.jp
Solvent Solvent-free or non-polar (log P > 3.0)Maintains enzyme activity, simplifies purification. nih.govnih.gov
Water Activity LowFavors esterification over hydrolysis. nih.govscielo.br
Enzyme Loading 1-5% (w/w of substrates)Higher loading generally increases reaction rate. scirp.org

Novel Chemical Synthesis Routes for this compound

Traditional chemical synthesis of esters typically involves the reaction of a carboxylic acid and an alcohol, often catalyzed by a strong acid. While effective, these methods can sometimes involve harsh conditions and generate undesirable by-products. Novel routes aim to improve efficiency, selectivity, and environmental compatibility.

Acid-Catalyzed Esterification Mechanistic Studies

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comjove.com For this compound synthesis, this involves the reaction of 1-eicosanol with acetic acid in the presence of an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts. csic.es

The mechanism of acid-catalyzed esterification involves the protonation of the carboxylic acid carbonyl, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the protonated ester, which then deprotonates to form the final product. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and high yields can be achieved by using an excess of one reactant (typically the alcohol when it is readily available) or by removing water as it is formed. jove.com

Studies on the acid-catalyzed esterification of long-chain acids and alcohols using various catalysts, including solid acids, have been reported. csic.esacs.org These studies investigate reaction kinetics, catalyst activity, and the effect of parameters such as temperature and reactant ratio. For example, ferric chloride hexahydrate has been shown to catalyze the esterification of long-chain fatty acids and alcohols with high yields under reflux conditions. acs.org

Anhydride-Mediated Acetylation Techniques

Carboxylic acid anhydrides are reactive derivatives of carboxylic acids that can be used to esterify alcohols under milder conditions than direct esterification with the acid. Acetic anhydride (B1165640) is a common reagent for acetylation. nih.govnih.govuni.lufishersci.ca The reaction of 1-eicosanol with acetic anhydride typically proceeds readily, often with a catalyst such as an acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a base (e.g., pyridine (B92270) or sodium acetate).

Anhydride-mediated acetylation involves the nucleophilic attack of the alcohol on the anhydride carbonyl group, followed by the elimination of a carboxylate leaving group (in this case, acetate). The reaction is generally faster and more complete than direct esterification with the carboxylic acid because a better leaving group is involved. Pyridine is often used as a solvent and catalyst in acetylation reactions with acetic anhydride. orgsyn.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on minimizing or eliminating the use and generation of hazardous substances. core.ac.uk This includes using environmentally friendly solvents or solvent-free conditions, employing catalysts that are less toxic and more easily recyclable, and designing processes that are atom-economical. nih.govcore.ac.uk

Biocatalytic approaches using lipases are inherently greener than many traditional chemical methods due to their mild reaction conditions, biodegradability, and high selectivity, which reduces the need for extensive purification. nih.govresearchgate.net Solvent-free enzymatic reactions are particularly aligned with green chemistry principles. nih.govscirp.org

In chemical synthesis, the use of solid acid catalysts instead of homogeneous strong acids can facilitate easier separation and recycling of the catalyst, reducing waste and environmental impact. csic.es Exploring alternative reaction media, such as supercritical fluids or ionic liquids, can also contribute to greener processes. nih.gov Furthermore, optimizing reaction conditions to maximize yield and minimize side reactions reduces the consumption of raw materials and the generation of impurities.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration

The synthesis of these analogues often employs established esterification techniques, including Fischer esterification or enzymatic methods, with careful selection of starting materials (alcohols and carboxylic acids or their derivatives) to achieve the desired structural variations europa.euthermofisher.comnih.gov.

Modifications of the Eicosyl Aliphatic Chain

Modifications to the eicosyl aliphatic chain (the alcohol-derived portion of this compound) can involve altering its length, introducing points of unsaturation (double or triple bonds), or incorporating branching.

Chain Length Variation: Analogues with shorter or longer saturated alkyl chains can be synthesized by reacting acetic acid (or an activated acetic acid derivative) with different long-chain alcohols (e.g., hexadecanol (B772) (C16), octadecanol (C18), docosanol (C22)). Studies on other long-chain aliphatic esters have shown that the length of the alkyl chain can significantly influence physical properties such as melting point and solubility, as well as biological activities, particularly in interactions with biological membranes or proteins with hydrophobic binding pockets researchgate.netpreprints.orgnih.govacs.org. For instance, research on sucrose (B13894) fatty acid esters indicated that fatty acid chain length significantly affected antifungal activity, with C12 chains showing higher potency against certain Aspergillus species researchgate.netpreprints.org.

Introduction of Unsaturation: Analogues containing double or triple bonds within the C20 chain can be synthesized using unsaturated fatty alcohols of similar chain length (e.g., reacting acetic acid with eicosenol or eicosynol isomers). The presence of unsaturation can alter the flexibility and shape of the molecule, impacting its packing in lipid bilayers or its binding to specific biological targets.

Synthetic strategies for these modifications typically involve the esterification of acetic acid with the modified fatty alcohol. Fischer esterification, using an acid catalyst, is a common route europa.euthermofisher.com. Alternatively, enzymatic esterification using lipases can offer advantages in terms of selectivity and milder reaction conditions, particularly when dealing with sensitive functional groups nih.govmdpi.com.

Structural Diversification of the Acetate Moiety

Modifications to the acetate moiety (the carboxylic acid-derived portion of this compound) involve changing the nature of the carboxylic acid or introducing substituents onto the acetate group.

Varying the Carboxylic Acid: Instead of acetic acid, other carboxylic acids can be reacted with eicosanol (B47690) to form different esters. This could include using short-chain fatty acids (e.g., propanoic acid, butanoic acid), dicarboxylic acids, or carboxylic acids containing functional groups (e.g., hydroxyl, amino, or halogen groups). This alters the head group of the ester, which can significantly impact its polarity, hydrogen bonding capacity, and interactions with biological systems. SAR studies on various ester derivatives have demonstrated the importance of the ester group in modulating activity and pharmacokinetic properties nih.govscirp.orgacs.org. For example, studies on truxillic acid monoesters showed that modifications to the ester moiety influenced binding affinity to fatty acid binding proteins nih.gov.

Substitution on the Acetate Group: While direct substitution on the α-carbon of the acetate group (forming, for example, α-hydroxyacetate or α-aminoacetate esters) is possible, it introduces a chiral center (see Section 2.3.3). Other modifications could involve replacing the acetate with a more complex carboxylic acid derivative.

The synthesis of these analogues typically involves the reaction of eicosanol with the desired carboxylic acid or a reactive derivative such as an acid chloride or anhydride europa.euthermofisher.com. Enzymatic methods can also be applied for the synthesis of specific ester linkages nih.govmdpi.com.

Stereoselective Synthesis of this compound Enantiomers (if applicable)

This compound itself, being derived from a straight-chain saturated alcohol (eicosanol) and acetic acid, does not possess a chiral center and therefore does not exist as enantiomers nih.govuni.lucenmed.com. Stereoisomerism arises from the presence of chiral centers, restricted rotation, or other structural features that result in non-superimposable mirror images ethz.ch.

However, stereoselective synthesis becomes relevant when considering analogues of this compound where chirality is introduced through modifications:

Chirality in the Aliphatic Chain: If the eicosyl chain is modified to include a chiral center (e.g., by introducing a branch point at a non-terminal carbon with different substituents), the resulting alcohol will be chiral. Esterification of a chiral eicosanol analogue with acetic acid would yield a chiral ester, existing as a pair of enantiomers.

Chirality in the Carboxylic Acid Moiety: If the acetate moiety is replaced with a chiral carboxylic acid (e.g., lactic acid, which has a chiral α-carbon), the resulting ester will be chiral, even when esterified with achiral eicosanol.

Chirality through Unsaturation and Substituents: Introducing a double bond and substituents can lead to cis-trans (geometric) isomerism, which, while not enantiomerism, is a form of stereoisomerism. If substituents on an unsaturated chain create a chiral center, then enantiomers are possible.

The stereoselective synthesis of such chiral analogues would employ techniques designed to control the formation of stereocenters, such as:

Chiral Pool Synthesis: Utilizing naturally occurring or readily available chiral starting materials (like chiral alcohols or carboxylic acids) ethz.chrsc.org.

Asymmetric Catalysis: Using chiral catalysts (e.g., chiral metal complexes or enzymes like lipases) to favor the formation of one enantiomer over the other during the esterification or a preceding step nih.govmdpi.comrsc.orgresearchgate.net. Enzymatic methods, particularly using lipases, are well-established for stereoselective transformations, including esterification and transesterification of chiral alcohols and acids nih.govmdpi.com.

Kinetic Resolution: Separating a racemic mixture of a chiral alcohol or carboxylic acid by selectively reacting one enantiomer with an achiral partner, often catalyzed by an enzyme mdpi.comethz.ch. Dynamic kinetic resolution, which combines in situ racemization of the starting material with enantioselective reaction, can theoretically convert the entire racemic mixture into a single enantiomeric product mdpi.com.

Occurrence, Distribution, and Biosynthetic Pathways of Icosyl Acetate

Natural Occurrence of Icosyl Acetate (B1210297) in Biological Systems

Icosyl acetate is found in a variety of biological contexts, where it can serve diverse functions, including roles in chemical communication and as a secondary metabolite. Its detection in flora, fauna, and microbes highlights the distribution of the biosynthetic pathways responsible for its creation.

Presence in Flora (e.g., Ipomoea batatas latex)

While the outline suggests the presence of this compound in the latex of the sweet potato (Ipomoea batatas), a review of the available scientific literature does not confirm this specific compound. Research on the chemical composition of I. batatas latex has identified other long-chain eicosyl esters. Specifically, methanol (B129727) extracts of sweet potato vine latex contain significant quantities of eicosyl p-coumarates. These related compounds consist of a 20-carbon alcohol (icosanol) esterified to p-coumaric acid, rather than acetic acid. Various analytical studies on sweet potato extracts have identified a wide range of other components, including fatty acids and different types of esters, but this compound is not reported among them.

Identification in Fauna (e.g., Heliconius butterfly scents)

This compound has been definitively identified as a component of the complex chemical bouquets used by certain species of Heliconius butterflies. These butterflies are known for their intricate wing patterns and the use of chemical signals, or pheromones, in mating and species recognition. The pheromones are often released from specialized scent glands on the male wings known as androconia.

Gas chromatography-mass spectrometry (GC/MS) analyses of the compounds present in the wing androconia have revealed species-specific mixtures of aldehydes, alcohols, and esters derived from fatty acid precursors. In this context, this compound has been specifically identified in the scents of several Heliconius species. For instance, it is present in all tested individuals of Heliconius doris and has also been detected in some individuals of Heliconius sara. Additionally, research on sister species H. pardalinus and H. elevatus shows that H. pardalinus also produces this compound, derived from the saturated icosanoic acid. The presence and relative abundance of this compound, among other compounds, contribute to the unique chemical signature that helps butterflies distinguish between species.

Table 1: Identification of this compound in Heliconius Species

Species Finding Source
Heliconius doris This compound detected in all sampled individuals.
Heliconius sara This compound detected in two of five sampled individuals.
Heliconius pardalinus Produces this compound from icosanoic acid.

Detection in Microbial Metabolomes (e.g., Actinomycetes extracts)

This compound has been identified as a secondary metabolite produced by actinomycetes, a group of Gram-positive bacteria renowned for their ability to synthesize a vast array of bioactive compounds. These microorganisms are a primary source of antibiotics and other medically important molecules.

In studies aimed at discovering novel natural products, extracts from actinomycete cultures are often analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). During one such investigation, an actinomycete isolate, designated 3-D, was found to produce a variety of compounds with potential antimicrobial properties. The ethyl acetate extract of this isolate's fermentation broth was analyzed, revealing the presence of ten distinct compounds, one of which was explicitly identified as ethis compound. This finding demonstrates that the biosynthetic machinery to produce this long-chain ester exists within the microbial world.

Table 2: Compounds Identified in an Antimicrobial Extract from Actinomycetes Isolate 3-D

Compound Name Classification
Hexadecane Hydrocarbon
2,6,11,15-Tetramethyl-Octacosane Hydrocarbon
Dodecanoic Acid, 1,2,3-Propanetriyl ester Fatty Acid Ester
Hexatriacontane Hydrocarbon
Heptacosane Hydrocarbon
Ethis compound Fatty Ester
Tritetracontane Hydrocarbon
Tetracosane, 2,6,10,15,19,23-Hexamethyl Hydrocarbon
Myristic Acid vinyl ester Fatty Ester
Tetratetracontane Hydrocarbon

Source: Adapted from Ibnouf et al. (2022) as cited in a systematic review.

Isolation from Geochemical Samples (e.g., Sedimentary deposits)

The isolation of this compound from geochemical samples like sedimentary deposits is not documented in the reviewed scientific literature. While long-chain alkyl compounds, including hydrocarbons and fatty acids, are stable over geological timescales and are considered biomarkers, long-chain esters like this compound are more susceptible to hydrolysis and degradation. However, its precursor, eicosyl alcohol, has been identified in a mineralogical context. A study of calcite from Deutsch-Altenburg, Austria, identified eicosyl alcohol as the constituent responsible for the mineral's ultraviolet fluorescence. In that study, ethis compound was synthesized for use as a reference standard to help confirm the identity of the alcohol, but it was not found within the mineral itself.

Biosynthetic Mechanisms of this compound

The biosynthesis of this compound is not a direct pathway but rather the result of fundamental metabolic processes that produce its constituent parts: a 20-carbon fatty alcohol (icosanol) and an acetyl group. The formation of such long-chain esters, often categorized as wax esters, generally follows a conserved two-step enzymatic process built upon the products of fatty acid synthesis.

Elucidation of Fatty Acid Precursor Pathways

The carbon backbone of this compound originates from the de novo synthesis of fatty acids. This universal pathway begins with the precursor molecule acetyl-CoA. Through a series of condensation reactions, the fatty acid chain is elongated by two carbons at a time, eventually forming long-chain fatty acids like palmitic acid (C16) and stearic acid (C18). These are then further elongated to produce very-long-chain fatty acids (VLCFAs), including the 20-carbon icosanoic acid (also known as arachidic acid), the direct precursor to the alcohol moiety of this compound.

The formation of the final ester involves two key enzymatic reactions:

Reduction to Fatty Alcohol : First, the activated fatty acid (icosanoyl-CoA) is reduced to its corresponding fatty alcohol (icosanol). This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FAR). These enzymes use a reducing cofactor, such as NADPH, to convert the fatty acyl-CoA into a primary fatty alcohol.

Esterification : In the second step, the newly formed fatty alcohol (icosanol) is esterified. An enzyme known as a wax synthase (WS), which belongs to the fatty acyl-CoA:fatty alcohol acyltransferase family, catalyzes the transfer of an acyl group from a donor molecule to the fatty alcohol. For the synthesis of this compound, the donor molecule is acetyl-CoA, which provides the acetyl group that esterifies with icosanol to form the final product, this compound.

This two-step pathway is a core component of the biosynthesis of cuticular waxes in plants and pheromones in insects, explaining the presence of this compound and other wax esters in these diverse biological systems.

Enzymatic Esterification in Biological Matrices

The formation of this compound in biological systems is an enzymatic process of esterification. This reaction involves the joining of 1-icosanol, a 20-carbon fatty alcohol, with an acetyl group derived from acetyl-coenzyme A (acetyl-CoA). This process is a specific example of the broader biological synthesis of wax esters, which are crucial for various functions, including energy storage and forming protective hydrophobic layers. nih.govoup.com The synthesis of these esters is catalyzed by a class of enzymes known as acyltransferases. nih.gov

Role of Acyltransferases in this compound Formation

The key enzymes responsible for the biosynthesis of acetate esters, including potentially this compound, are alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol. In the case of this compound formation, an AAT would catalyze the condensation of acetyl-CoA and 1-icosanol. nih.gov

While an acyltransferase with absolute specificity for 1-icosanol has not yet been characterized, many AATs exhibit broad substrate specificity, acting on a range of alcohols. nih.govnih.gov For instance, some AATs are known to be active with long-chain alcohols, making it plausible that certain members of this enzyme family are capable of utilizing 1-icosanol as a substrate to produce this compound. The general mechanism of wax ester synthesis involves a bifunctional enzyme, wax synthase/acyl-CoA:diacylglycerol acyltransferase (WSD), which catalyzes the esterification of a fatty alcohol with an acyl-CoA. oup.comwikipedia.org This provides a well-established biochemical framework within which the synthesis of this compound can be understood.

Comparative Biosynthetic Analyses Across Diverse Organisms

Comparative analyses of wax biosynthesis pathways across different organisms reveal a conserved fundamental mechanism, although the specific enzymes and their substrate preferences can vary. In both plants and insects, the synthesis of wax esters, including long-chain acetates, follows a similar route involving fatty acyl-CoA reductases (FARs) and wax synthases (WS) or WSDs. nih.gov

In plants, cuticular wax biosynthesis is a complex process that generates a variety of long-chain fatty acids and their derivatives, including alcohols and esters. mdpi.comnih.govmdpi.com The composition of these waxes can differ significantly between species and even between different organs of the same plant. nih.gov This diversity suggests a corresponding diversity in the enzymes involved, some of which may possess the specificity required to produce this compound.

Similarly, insects produce a wide array of cuticular lipids, with the composition varying between species. oup.com The biosynthesis of these compounds is critical for their survival, and the enzymatic machinery responsible is an area of active research. Given that many insect pheromones are fatty acid derivatives, including alcohols and acetates, the enzymatic capacity for producing a diverse range of esters is clearly present. nih.govnih.gov A comparative genomic and transcriptomic approach, analyzing the acyltransferase gene families in organisms where 1-icosanol is present, could provide further insights into the specific enzymes responsible for this compound biosynthesis and its evolutionary distribution.

Advanced Analytical and Characterization Methodologies for Icosyl Acetate in Research

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are fundamental in separating icosyl acetate (B1210297) from intricate matrices, enabling precise qualitative and quantitative analysis. The selection of a specific technique is contingent on the sample's complexity and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like icosyl acetate. ntnu.noshimadzu.com This technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. For long-chain esters, GC-MS provides detailed qualitative profiles by identifying individual components based on their unique mass spectra and retention times. researchgate.net

Quantitative analysis of this compound using GC-MS can be achieved with high sensitivity and selectivity. nih.govresearchgate.net The use of internal standards, particularly isotopically labeled analogues, enhances the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. nih.gov Operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can further improve sensitivity and reduce matrix interference, which is crucial for trace-level detection in complex biological or environmental samples. ntnu.nochromatographyonline.comrjpbr.com

Table 1: Representative GC-MS Parameters for this compound Analysis

Parameter Setting
GC System Agilent 7890B GC or similar
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min kuleuven.bejmaterenvironsci.comnih.gov
Inlet Temperature 280 - 300 °C jmaterenvironsci.comnih.gov
Injection Mode Splitless or Split (e.g., 50:1) jmaterenvironsci.comnih.gov
Oven Program Initial temp 50-80°C, ramp at 10-30°C/min to 240-300°C, hold for 5-15 min jmaterenvironsci.comnih.govresearchgate.net
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Source Temperature 230 °C nih.gov
Acquisition Mode Full Scan (for qualitative), SIM or MRM (for quantitative)
Mass Range m/z 45-600

High-Performance Liquid Chromatography (HPLC) for Ester Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds, including long-chain esters like this compound. tandfonline.comsemanticscholar.orgresearchgate.net Reversed-phase HPLC, often utilizing a C18 or C30 column, is particularly effective for separating wax esters based on their hydrophobicity. tandfonline.comnih.gov The retention of this compound is influenced by the mobile phase composition, typically a gradient of non-aqueous solvents such as acetonitrile (B52724) and ethyl acetate, and the length and saturation of its alkyl chain. nih.gov

Detection in HPLC can be accomplished using various detectors. While UV detectors can be used, many long-chain esters lack a strong chromophore. cranalitik.com Therefore, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred for the analysis of this compound. tandfonline.com Coupling HPLC with mass spectrometry (HPLC-MS), particularly with atmospheric pressure chemical ionization (APCI), provides both separation and structural information, making it a powerful tool for the definitive identification of wax esters in complex mixtures. nih.gov

Table 2: Typical HPLC Conditions for this compound Separation

Parameter Setting
HPLC System Agilent 1200 series or equivalent
Column C18 or C30 reversed-phase, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Ethyl Acetate/Chloroform tandfonline.comnih.gov
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detector ELSD, CAD, or APCI-MS
Injection Volume 10 - 20 µL

Advanced Hyphenated Techniques (e.g., GCxGC-MS) for Enhanced Resolution

For exceptionally complex samples containing a multitude of structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers unparalleled resolving power. nih.govresearchgate.net This technique employs two columns with different stationary phases, providing a significantly higher peak capacity than single-dimension GC. In the context of analyzing natural extracts or environmental samples, GCxGC-MS can effectively separate isomeric and isobaric long-chain esters that would co-elute in a conventional GC-MS analysis. nih.gov The structured nature of GCxGC chromatograms, where compounds of a similar class elute in distinct patterns, facilitates the identification of this compound even in the presence of a vast number of other components. researchgate.net

Spectroscopic Investigations for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing insights into its molecular framework, functional groups, and isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise molecular structure of organic compounds. thieme-connect.de For this compound, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms. nih.govnih.gov The ¹H NMR spectrum would show characteristic signals for the methyl protons of the acetate group, the methylene (B1212753) protons adjacent to the ester oxygen, and the long chain of methylene protons, each with distinct chemical shifts and multiplicities. illinois.edupitt.edunetlify.app The ¹³C NMR spectrum would similarly display unique resonances for the carbonyl carbon, the ester-linked methylene carbon, and the various carbons of the icosyl chain. rsc.orghmdb.ca

Isotopic labeling, where atoms like ¹³C or ²H (deuterium) are incorporated into the this compound molecule, can significantly enhance NMR studies. rsc.orgnih.govamericanpeptidesociety.orgnih.gov For instance, ¹³C enrichment at specific positions can amplify the corresponding signals in the ¹³C NMR spectrum, aiding in the assignment of complex spectra and in tracing metabolic pathways if this compound is part of a biological system. americanpeptidesociety.orgisotope.com Deuterium labeling can be used to simplify ¹H NMR spectra by replacing protons with NMR-inactive deuterons, which can help in resolving overlapping signals. nih.gov These labeling strategies are particularly valuable when studying the interaction of this compound with other molecules or its fate in biological systems. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Environmental Samples

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is highly effective for identifying the functional groups present in a molecule. scielo.org.mxqut.edu.au For this compound, the most prominent feature in its FTIR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. spectroscopyonline.compressbooks.pubyoutube.com Additionally, characteristic C-O stretching vibrations would be observed in the fingerprint region, usually between 1000 and 1300 cm⁻¹. spectroscopyonline.comlibretexts.org The long alkyl chain would give rise to strong C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations around 1470 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. nih.govnih.gov While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the FTIR spectrum. However, the C-C and C-H vibrations of the long alkyl chain often produce strong Raman signals, making it a useful technique for studying the conformational order of the hydrocarbon chain. In environmental samples, these techniques can be used to detect the presence of long-chain esters like this compound and to monitor their degradation or transformation by observing changes in the characteristic functional group absorptions.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1735 - 1750 pressbooks.pub
C-O (Ester) Stretching 1000 - 1300 spectroscopyonline.com
C-H (Alkyl) Stretching 2850 - 2960 libretexts.org
C-H (Alkyl) Bending ~1470 libretexts.org

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Studies

Mass spectrometry (MS) is an indispensable tool for the structural characterization of long-chain esters like this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification. Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation of selected ions, offering profound insights into the molecule's structure. nih.govuab.edu

When this compound is analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it first undergoes ionization. In techniques like electron ionization (EI), a molecular ion (M⁺) is formed. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged particles. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint.

The fragmentation of esters is well-characterized and generally follows predictable pathways. For this compound (C₂₂H₄₄O₂), the primary fragmentation events involve cleavage of the bonds adjacent to the carbonyl group (C=O). libretexts.org A key fragmentation pathway for acetate esters is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) through a process known as the McLafferty rearrangement, if a gamma-hydrogen is available. However, in the case of long-chain acetates, other fragmentation patterns often dominate.

A significant fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of an acylium ion. For this compound, this would result in the characteristic acetate-related ion. Another prominent fragmentation involves the loss of the alkoxy group. libretexts.org Collision-induced dissociation (CID) in MS/MS experiments allows for a systematic study of these pathways. nih.gov By selecting the precursor ion corresponding to this compound, a spectrum of product ions can be generated, revealing its structural components.

Table 1: Predicted Key Fragmentation Ions of this compound in Mass Spectrometry

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral LossFragmentation Pathway
340.33 (M⁺)281.32[C₂₀H₄₁]⁺Loss of acetoxy radical (•OCH₃CO)
340.33 (M⁺)43.02[CH₃CO]⁺Acylium ion formation
340.33 (M⁺)60.02[CH₃COOH]⁺McLafferty rearrangement (less common for long chains)
340.33 (M⁺)280.31[C₂₀H₄₀]⁺Loss of acetic acid (CH₃COOH)

Note: The m/z values are theoretical and based on the monoisotopic mass. Actual observed values in HRMS would be used to confirm elemental composition with high precision.

The reproducible and predictable fragmentation patterns observed in MS/MS experiments are crucial for identifying this compound in complex mixtures and for distinguishing it from other isomeric esters. nih.gov

Chemometric Approaches for this compound Data Analysis

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, these approaches are vital for analyzing large and complex datasets generated by analytical instruments, particularly when studying its presence in natural extracts like plant waxes. researchgate.netmdpi.com

Multivariate Statistical Analysis of Distribution Patterns

This compound rarely occurs in isolation. It is typically part of a complex mixture of other lipids, such as fatty acids, other wax esters, and long-chain alcohols. creative-proteomics.comresearchgate.net Understanding its distribution and correlation with other compounds across different samples (e.g., different plant species, geographical locations, or growth conditions) requires multivariate statistical analysis.

Table 2: Illustrative Data for Multivariate Analysis of Wax Ester Composition in Plant Cuticles

Sample IDPlant SpeciesThis compound (Relative Abundance %)Docosyl Acetate (Relative Abundance %)Tetracosanol (Relative Abundance %)
S1Species A15.212.58.1
S2Species A14.813.17.9
S3Species B5.67.215.4
S4Species B6.17.514.9
S5Species C18.915.34.2
S6Species C19.314.94.5

By applying PCA to such a dataset, one could visualize how the different species cluster based on their wax ester profiles, and determine the contribution of this compound to this separation.

Metabolomic Profiling of this compound-Containing Extracts

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological sample. researchgate.netnih.gov When analyzing plant extracts or other biological materials containing this compound, an untargeted metabolomics approach using techniques like UPLC-HRMS can provide a snapshot of the entire metabolome. mdpi.comwaters.com

In such studies, this compound is one of many hundreds or thousands of detected metabolites. The data processing involves peak detection, alignment, and normalization across all samples. The resulting data matrix is then analyzed to identify statistically significant differences in metabolite levels between experimental groups. mdpi.com This approach can help elucidate the biological role of this compound by revealing correlations with other metabolic pathways. For example, a study might reveal that the concentration of this compound increases significantly in response to environmental stress, along with other known stress-related metabolites.

These comprehensive profiling studies are instrumental in moving beyond simple quantification to understanding the functional significance of this compound within a biological system. researchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of Icosyl Acetate

Hydrolysis of the Ester Linkage

Hydrolysis is a chemical reaction in which a molecule of water is used to break down a compound. In the case of icosyl acetate (B1210297), hydrolysis cleaves the ester bond, producing eicosanol (B47690) and acetic acid . This reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

Acid-catalyzed hydrolysis of esters is a reversible reaction that typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water chemguide.co.ukchemistrysteps.compearson.com. The mechanism generally proceeds through a tetrahedral intermediate.

The general mechanism for acid-catalyzed ester hydrolysis involves several steps:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). chemguide.co.ukpearson.com

Nucleophilic attack by water on the protonated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.ukpearson.com

Proton transfer within the tetrahedral intermediate. chemguide.co.uk

Elimination of the alcohol (eicosanol in this case), which is protonated to become a better leaving group. chemguide.co.uk

Deprotonation of the regenerated carbonyl oxygen to yield the carboxylic acid (acetic acid) and regenerate the acid catalyst. chemguide.co.uk

This mechanism is essentially the reverse of the Fischer esterification process chemistrysteps.com. For long-chain esters like icosyl acetate, the reaction kinetics can be influenced by factors such as the concentration of the acid catalyst, temperature, and the solubility of the ester in the reaction medium sfu.ca. While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively detailed in the provided search results, studies on similar esters like ethyl acetate show that the reaction rate is dependent on the concentrations of the ester and the acid catalyst sfu.cascihub.org. The reaction is often carried out under reflux conditions to drive the equilibrium towards hydrolysis, sometimes using an excess of water chemguide.co.uk.

Base-Catalyzed Hydrolysis Kinetics and Mechanism

Base-catalyzed hydrolysis of esters, also known as saponification, is typically an irreversible reaction that yields a carboxylate salt and an alcohol chemistrysteps.commasterorganicchemistry.comalgoreducation.com. This irreversibility is due to the deprotonation of the carboxylic acid product by the base chemistrysteps.com.

The mechanism for base-catalyzed ester hydrolysis involves:

Nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.comalgoreducation.com

Collapse of the tetrahedral intermediate and elimination of the alkoxide ion (eicosylate in this case). chemistrysteps.commasterorganicchemistry.com

Proton transfer from the carboxylic acid to the alkoxide ion, yielding the carboxylate salt (acetate) and the alcohol (eicosanol). chemistrysteps.commasterorganicchemistry.com

Unlike acid-catalyzed hydrolysis, the base is consumed in the reaction as it deprotonates the carboxylic acid product chemistrysteps.com. The kinetics of base-catalyzed hydrolysis are generally second-order, depending on the concentrations of both the ester and the base uv.es. Studies on the base-catalyzed hydrolysis of other esters, such as ethyl acetate, have investigated the reaction rate and rate constant scihub.orguv.es. For hydrophobic esters like this compound, the reaction may occur at the interface between the organic ester phase and the aqueous basic phase, which can influence the reaction kinetics.

Enzymatic Hydrolysis by Esterases and Lipases

This compound, being an ester, can be hydrolyzed by enzymes, specifically esterases and lipases smolecule.com. Both classes of enzymes catalyze the hydrolysis of ester bonds, but they typically differ in their substrate preferences and catalytic behavior nih.govnih.govmdpi.com.

Esterases generally catalyze the hydrolysis of water-soluble esters with shorter chain fatty acids nih.govnih.govmdpi.com. They typically follow Michaelis-Menten kinetics and their activity is not significantly affected by the presence of an interface nih.govnih.gov.

Lipases are a subclass of esterases that are particularly effective at hydrolyzing esters of long-chain fatty acids, which are often insoluble or form aggregates in water nih.govnih.govmdpi.com. A key characteristic of lipases is interfacial activation, where their catalytic activity is significantly enhanced when acting on substrates at an oil-water interface nih.govnih.gov.

Given the long hydrocarbon chain of this compound, lipases are expected to be more efficient catalysts for its hydrolysis compared to esterases, especially when the ester is present in an aggregated or emulsified form nih.govnih.gov. Enzymatic hydrolysis offers advantages such as high specificity and the ability to perform reactions under mild conditions . Research findings indicate that immobilized lipases, such as those from Candida antarctica, can be used in enzymatic reactions involving fatty acid esters .

Reduction Reactions of the Acetate Group

The acetate functional group in this compound can be reduced to yield eicosanol . This transformation involves the cleavage of the carbon-oxygen double bond and the addition of hydrogen atoms.

Stereoselective Reduction Methods

The reduction of simple, linear alkyl acetates like this compound does not involve the creation of a new stereocenter at the acetate group itself, as the carbonyl carbon becomes a methylene (B1212753) group. Therefore, the concept of stereoselective reduction methods as typically applied to the reduction of prochiral ketones or esters to chiral alcohols (where a new stereogenic center is formed) is not directly applicable to the reduction of the acetate group in this compound to a primary alcohol.

However, if this compound were part of a larger molecule containing other functional groups or stereocenters, stereoselective reduction of those other groups or controlled reduction conditions to preserve existing stereochemistry would be relevant acs.orgresearchgate.netencyclopedia.pubnih.gov. For instance, stereoselective hydrogenation and other asymmetric reduction methods are widely used in organic synthesis to create chiral compounds researchgate.netencyclopedia.pubnih.gov. These methods often employ chiral catalysts, enzymes (such as ketoreductases for reducing ketones to chiral alcohols), or stoichiometric chiral reducing agents researchgate.netencyclopedia.pubgoogle.com.

In the context of reducing the ester group itself, while the acetate group in this compound is not a prochiral center that becomes chiral upon reduction to a primary alcohol, the development of stereoselective methods for the reduction of other types of esters (e.g., β-keto esters or vinyl acetates) to chiral products is an active area of research acs.orgresearchgate.net.

Catalyst Development for Ester Reduction

The reduction of esters to alcohols typically requires strong reducing agents or catalytic hydrogenation under high pressure and temperature dss.go.th. Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) .

Catalytic hydrogenation offers a more environmentally friendly alternative for ester reduction, particularly for large-scale industrial processes dss.go.th. Development of efficient catalysts for the hydrogenation of fatty acid esters, including long-chain esters, has been a significant area of research dss.go.thacs.orgresearchgate.netresearchgate.net.

Historically, copper-chromite (Cu-Cr) catalysts were widely used for the hydrogenation of fatty acid esters to fatty alcohols dss.go.th. However, due to the toxicity of chromium, there has been a focus on developing environmentally friendly alternatives dss.go.th. Recent catalyst development efforts have explored various metal-based catalysts, including those based on ruthenium, copper, iron, and palladium dss.go.thacs.orgresearchgate.netresearchgate.net.

For example, ruthenium complexes have shown high efficiency in the catalytic hydrogenation of fatty acid esters acs.org. Studies have also investigated the use of copper-iron-aluminum oxide catalysts as effective and environmentally friendly alternatives to copper-chromite catalysts for the production of fatty alcohols from fatty acid methyl esters dss.go.th. Catalyst design often focuses on improving activity, selectivity, and durability under the required reaction conditions, such as high temperature and pressure for the hydrogenation of long-chain esters dss.go.th.

The development of catalysts for ester reduction is crucial for transforming fatty acid derivatives like this compound into valuable fatty alcohols, which have various industrial applications dss.go.th.

Data Table: General Conditions and Products of this compound Reactions

Reaction TypeCatalyst/ReagentConditionsMajor Products
Acid-Catalyzed HydrolysisAcid (e.g., H₂SO₄, HCl)Water, Heat (often reflux)Eicosanol, Acetic acid
Base-Catalyzed HydrolysisBase (e.g., NaOH, KOH)Water, HeatEicosanol, Acetate salt
Enzymatic HydrolysisEsterase or Lipase (B570770) (e.g., immobilized lipase)Aqueous or organic medium, Mild temperatureEicosanol, Acetic acid
ReductionLiAlH₄ or Catalytic Hydrogenation (e.g., Cu-based catalysts)Various solvents, potentially high pressure/temperature for hydrogenationEicosanol

Detailed Research Findings (Examples from search results applied to ester transformations):

Higher concentrations of acid catalysts like H₂SO₄ can enhance reaction rates and purity in esterification (the reverse of hydrolysis), suggesting a similar impact on hydrolysis kinetics .

Enzymatic methods for ester reactions often require specific solvents (e.g., non-polar solvents for lipases) to maintain enzyme activity .

Lipases show maximal activity against emulsified substrates, which is relevant for the hydrolysis of hydrophobic esters like this compound nih.govnih.gov.

Development of Cr-free Cu-Fe-Al oxide catalysts has shown promise for the hydrogenation of fatty acid methyl esters, indicating potential for similar long-chain ester reductions dss.go.th.

Transesterification Reactions with Other Alcohols

Transesterification is a process involving the exchange of the organic group of an ester with the organic group of an alcohol. This reaction typically involves the reaction of an ester with an alcohol to form a different alcohol and a different ester. wikipedia.org For this compound, transesterification with other alcohols can lead to the formation of different esters. The mechanism generally involves the carbonyl carbon of the starting ester reacting to form a tetrahedral intermediate. wikipedia.org

Catalytic Systems for Transesterification

Transesterification reactions are often catalyzed by the addition of acid or base catalysts. wikipedia.org Strong acids can catalyze the reaction by protonating the carbonyl group, making it a more potent electrophile. wikipedia.org Bases catalyze the reaction by removing a proton from the alcohol, thereby increasing its nucleophilicity. wikipedia.org Enzymes, particularly lipases, can also catalyze transesterification reactions. wikipedia.orggoogle.com For the synthesis of esters, such as those involving eicosanol and acetic acid (the reverse reaction of this compound transesterification), catalysts like concentrated sulfuric acid are used in Fischer esterification. In enzymatic synthesis, immobilized lipase, such as from Candida antarctica, can be used, typically in non-polar solvents. Sodium methoxide (B1231860) is mentioned as a potential catalyst for the transesterification of compounds like this compound with alcohols. Acidic catalysts, such as p-toluene sulfonic acid, sulfuric acid, and Amberlyst 36, have been used in the transesterification of other acetates, like ethyl acetate, with alcohols. biofueljournal.com

Equilibrium and Kinetic Studies of Transesterification

The product distribution in a transesterification reaction depends on the relative energies of the reactants and products, as the various species exist in equilibrium. wikipedia.org Removing one of the products, such as the alcohol, by distillation can drive the equilibrium towards the products. wikipedia.org Kinetic studies of transesterification reactions, such as the transesterification of isopropyl acetate with methanol (B129727), have been conducted to understand reaction rates and mechanisms. anadolu.edu.tr These studies often involve analyzing the reaction in batch reactors and applying kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson mechanism, to experimental data. anadolu.edu.tr Factors influencing transesterification kinetics include temperature, catalyst choice, alcohol choice, molar ratios of reactants and catalyst, and the presence of water or free fatty acids. ncsu.edu The degree of mixing between immiscible phases, such as oil and alcohol, can also significantly affect the reaction kinetics by influencing mass transfer rates. unl.edu

Thermal Decomposition and Pyrolysis Pathways

Thermal decomposition and pyrolysis involve the breakdown of a substance through heat in the absence or limited supply of air. uonbi.ac.ke Acetate compounds are known to undergo thermal degradation. furg.brmarquette.eduacs.orgrsc.orgrigaku.com

Investigation of Decomposition Products and Mechanisms

The thermal decomposition of acetate compounds can yield various products depending on the specific compound and conditions. Studies on the thermal degradation of polyvinyl acetate (PVAc), for instance, show a complex process involving reactions like chain scission, radical recombination, and elimination. uctm.edu The decomposition of acetate groups in metal acetates can lead to the release of acetic acid, acetone, water, and carbon dioxide at elevated temperatures. marquette.edu For example, cobalt(II) acetate tetrahydrate shows decomposition of the acetate group between 150 and 350 °C, with the formation of acetic acid, acetone, water, and CO₂ at temperatures above 250 °C. marquette.edursc.org Pyrolysis of biomass materials containing acetate structures, such as cellulose (B213188) and hemicellulose, can also produce acetic acid as a major component in the liquid product (bio-oil). btg-bioliquids.com While specific detailed studies on the thermal decomposition products and mechanisms solely for this compound were not extensively found in the provided search results, the general pathways for acetate esters and long-chain hydrocarbons suggest potential products could include lighter hydrocarbons, carboxylic acids (like acetic acid), and potentially ketones or other oxygenated compounds depending on the temperature and atmosphere. Pyrolysis studies of other materials have identified long-chain esters, such as oleic acid eicosyl ester, among the pyrolysis products. uonbi.ac.ke

Kinetic Modeling of Thermal Degradation

Kinetic studies of thermal degradation are often performed using thermogravimetric analysis (TGA) under different heating rates. furg.bracs.orguctm.edu Isoconversional methods, such as those by Kissinger, Flynn-Wall-Ozawa, and Friedman, are used to evaluate the degradation kinetics and determine parameters like activation energy. furg.br The thermal stability and degradation kinetics can be influenced by the structure of the molecule and the presence of other components or catalysts. furg.bracs.org For example, the insertion of silicon into cellulose acetate membranes increased their thermal stability, while the addition of nitrogen decreased it compared to the silicon-modified membrane. furg.br Isothermal TGA studies can also be used to assess long-term thermal stability at specific temperatures. acs.org Kinetic models, including pseudo-zero-order rate expressions, have been applied to analyze the thermal decomposition kinetics of various substances. acs.org

Biological and Ecological Roles of Icosyl Acetate in Non Human Systems

Role as a Semiochemical or Pheromone in Non-Human Organisms

Semiochemicals are chemicals that mediate interactions between organisms. Pheromones are a type of semiochemical used for communication within the same species, while allomones and kairomones mediate communication between different species, benefiting the emitter and receiver, respectively. Icosyl acetate (B1210297) has been categorized as a semiochemical compound wikipedia.org.

Elucidation of Icosyl Acetate as a Kairomone or Allomone (e.g., Insect Chemical Ecology)

Research indicates the presence of this compound in the chemical profiles of certain non-human organisms, pointing towards potential roles as a kairomone or allomone. It has been identified as a component in the defensive secretion of adult Suocerathrips linguis thrips, alongside other long-chain acetates and hydrocarbons wikipedia.org. The presence of this compound in such secretions suggests a potential function as an allomone, benefiting the thrips by deterring predators or competitors.

Furthermore, this compound has been found in the volatile compounds present in the male wing androconia of Neotropical Heliconius butterflies, specifically Heliconius doris and some Heliconius sara individuals nih.govcenmed.com. The wing androconia of Heliconius butterflies are known to be involved in chemical communication, particularly during courtship and mating behaviors nih.govacs.orgfishersci.co.uk. While the precise role of this compound within the complex blend of compounds in Heliconius wing androconia is not fully elucidated in the provided information, its presence suggests a potential involvement in species recognition or attraction, possibly acting as a pheromone or a component of a pheromone blend nih.govacs.org.

A study involving Culex mosquitoes also utilized this compound as a chemical in their research fishersci.ca. However, the specific behavioral effects or role of this compound in Culex chemical ecology were not detailed in the provided context fishersci.ca.

Olfactory Receptor Binding and Signal Transduction Mechanisms in Non-Human Models

The detection of semiochemicals like this compound in non-human organisms, particularly insects, typically involves olfactory receptor systems. Insect olfactory receptors (ORs) and their co-receptor (Orco) are ligand-gated ion channels that play a crucial role in the detection of volatile organic compounds nih.govuni.luuni.luthegoodscentscompany.com. These receptors are often located on the dendrites of olfactory sensory neurons (OSNs) within specialized sensory structures like antennae uni.lu. The binding of an odorant to the receptor complex can lead to a conformational change and ion influx, initiating a signal transduction cascade nih.govuni.lu. Odorant-binding proteins (OBPs) and sensory neuron membrane proteins (SNMPs) are also involved in transporting and presenting hydrophobic odorants to the receptors nih.govuni.lu.

While the general mechanisms of olfactory receptor binding and signal transduction in non-human models, such as insects, are well-studied nih.govuni.luuni.luthegoodscentscompany.comuni.lu, specific research detailing the binding of this compound to particular olfactory receptors or the subsequent signal transduction pathways triggered by this compound in any non-human organism was not found in the provided search results. Studies on other acetate esters, such as phenethyl acetate, have shown them to act as agonists for the Drosophila melanogaster Orco receptor, highlighting the potential for acetate compounds to interact with insect olfactory systems uni.lu. However, this finding cannot be directly extrapolated to this compound without specific experimental evidence.

Behavioral Ecology Studies Involving this compound

Behavioral ecology studies investigate how an organism's behavior is influenced by its environment and interactions with other organisms fishersci.ca. The presence of this compound in biological secretions and structures suggests it may mediate specific behaviors in non-human systems.

In Heliconius butterflies, the presence of this compound in male wing androconia is linked to courtship behavior nih.govacs.org. These butterflies exhibit complex mating rituals where chemical cues from the androconia are thought to play a role in mate choice and species recognition nih.govacs.orgfishersci.co.uk. While the collective blend of compounds in the androconia influences behavior, the specific behavioral contribution of this compound within this blend is not explicitly detailed in the provided information. Behavioral studies in Heliconius have also focused on other aspects like foraging behavior and learning, which are linked to neurobiological adaptations nih.govnih.gov.

The identification of this compound in the defensive secretions of thrips implies a behavioral role related to defense against potential threats wikipedia.org. Such allomones can induce repellent or deterrent behaviors in other organisms nih.govfishersci.fi.

Although this compound was used in research involving Culex mosquitoes, the behavioral outcomes of this exposure were not specified in the provided search results fishersci.ca.

Involvement in Lipid Metabolism and Signaling in Model Organisms

This compound, as a fatty acid ester, is inherently linked to lipid metabolism. Lipids play crucial roles in cellular structure, energy storage, and signaling pathways in all organisms, including non-human models [20 in second search].

Interaction with Biological Membranes in in vitro Model Systems

Biological membranes, primarily composed of lipid bilayers, are fundamental structures in all living cells, regulating transport, signaling, and compartmentalization [22, 29 in first search, 33, 34]. The hydrophobic and lipophilic nature of long-chain fatty acid esters like this compound suggests they may interact with lipid bilayers. These interactions can potentially influence membrane fluidity and function.

In vitro model systems, such as lipid bilayers, vesicles, and monolayers, are widely used to study the interactions of various molecules with biological membranes in a controlled environment [22, 29 in first search, 33, 34]. These models allow researchers to investigate the effects of compounds on membrane properties like fluidity, permeability, and the behavior of associated proteins.

Influence on Non-Human Cellular Processes (e.g., membrane fluidity)

The ability of this compound to integrate into lipid bilayers is a key aspect of its potential influence on cellular processes. This integration may affect membrane fluidity, a critical physical property of biological membranes that impacts numerous cellular functions in non-human systems. nih.govfrontiersin.org Membrane fluidity is essential for processes such as signal transduction and nutrient transport. In bacteria, for instance, membrane fluidity is crucial for vital cellular activities including cell division, envelope expansion, chromosome replication and segregation, and the maintenance of membrane potential. frontiersin.org Changes in membrane fluidity can affect the function of membrane-bound proteins, which require a specific lipid environment for optimal activity, and can influence the permeability of the membrane to small molecules and ions. nih.gov While specific detailed research findings on the direct influence of isolated this compound on membrane fluidity in various non-human cellular systems are limited in the immediately available literature, its chemical nature suggests a capacity for such interactions, and the downstream effects of its hydrolysis products on metabolic and membrane dynamics are recognized.

Antimicrobial Properties of this compound and its Derivatives in Microbiological Systems

Investigations into the properties of this compound and its derivatives have indicated potential antimicrobial activity against various microorganisms. The presence of this compound has been noted in extracts from natural sources that exhibit antimicrobial effects. fishersci.ca

Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

Studies have identified this compound as one of the compounds present in extracts from actinomycetes that demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria. fishersci.ca While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) or zones of inhibition for isolated this compound against a broad range of bacterial strains are not extensively detailed in the provided information, its identification within biologically active extracts suggests its contribution to the observed antibacterial effects. Other acetate esters and fatty acid esters found in various plant and fungal extracts have also shown antibacterial properties, sometimes with differential efficacy between Gram-positive and Gram-negative bacteria. d-nb.infobsmiab.orgplos.orgscielo.br

Evaluation of Antifungal Activity

Beyond antibacterial properties, related acetate esters and extracts containing such compounds have demonstrated antifungal activity. Dasycarpidan-1-methanol, acetate (ester), for example, has been reported to possess antifungal properties. scielo.br Ethyl acetate extracts from various fungal sources have exhibited activity against a range of fungal pathogens, including Alternaria alternata, Fusarium culmorum, Fusarium oxysporum, Candida albicans, and Aspergillus niger. frontiersin.orgd-nb.infobsmiab.orgscielo.br While these findings pertain to extracts containing a mixture of compounds, including various esters, they support the potential for acetate-containing molecules to exert antifungal effects. Research on an acetate fraction from Punica granatum extract showed promising antifungal activity against Cryptococcus species, with reported MIC values against different isolates. frontiersin.org This indicates that fractions enriched in acetate esters can have significant antifungal effects.

Mechanism of Antimicrobial Action in Microbial Cells

The precise mechanism by which this compound exerts antimicrobial effects is not fully elucidated but is believed to involve its interaction with microbial cellular components, particularly membranes and enzymes. As a lipophilic molecule, this compound can integrate into the lipid bilayers of microbial cell membranes, potentially disrupting their structure and function. Such membrane disruption is a common mechanism among various antimicrobial compounds, leading to altered permeability, leakage of intracellular contents, and ultimately cell death. nih.gov The hydrolysis of this compound yields eicosanol (B47690) and acetic acid, and these products may also contribute to the antimicrobial activity by interfering with essential metabolic pathways or further impacting membrane integrity and dynamics. Furthermore, effects on cytoplasmic pH and cell wall integrity have been observed for some antimicrobial extracts containing fatty acid esters. nih.gov In some cases, acetate esters may also target intracellular processes; for instance, gossypol (B191359) acetate, a different acetate ester, has been shown to interfere with bacterial cell division by disrupting the assembly of the FtsZ ring. thegoodscentscompany.com The influence of this compound on membrane fluidity, as suggested by its ability to integrate into lipid bilayers, could also play a role in its antimicrobial action by interfering with membrane-associated proteins and vital cellular processes that rely on proper membrane dynamics. nih.govfrontiersin.org

Environmental Fate and Biogeochemical Cycling of Icosyl Acetate

Biodegradation Pathways in Environmental Compartments

Biodegradation is a primary mechanism for the removal of organic compounds from the environment, driven by the metabolic activities of microorganisms. For esters like icosyl acetate (B1210297), the initial step often involves the hydrolysis of the ester bond. smolecule.com

Aerobic and Anaerobic Degradation in Water and Soil Systems

The biodegradation of organic compounds can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. The specific pathways and rates of degradation can vary significantly depending on the availability of oxygen and the microbial communities present in water and soil systems.

In aerobic environments, microorganisms can utilize organic compounds as a carbon and energy source, ultimately mineralizing them to carbon dioxide, water, and biomass. researchgate.net Studies on the biodegradation of other acetate esters, such as vinyl acetate and ethyl acetate, indicate that they are subject to microbial degradation in soil, sludge, and sewage under both aerobic and anaerobic conditions. nih.govdcceew.gov.au While specific data for icosyl acetate is limited in the provided search results, the general principles of ester biodegradation suggest that it would likely undergo enzymatic hydrolysis followed by further degradation of the resulting alcohol (eicosanol) and acetic acid. smolecule.com Acetic acid is a central intermediate in the anaerobic degradation of organic matter and can be converted to methane (B114726) and carbon dioxide. nih.govcopernicus.orgresearchgate.net

Anaerobic degradation typically occurs in environments like saturated soils, sediments, and anaerobic digesters. normecows.com This process often involves a consortium of microorganisms that carry out a series of steps, including hydrolysis, fermentation, and methanogenesis. nih.govresearchgate.net Long-chain fatty acids, which can be released from the hydrolysis of fatty esters, are known to be degraded to acetate through beta-oxidation pathways under anaerobic conditions. nih.gov Acetate is then converted to methane and carbon dioxide by methanogenic archaea. nih.govcopernicus.orgresearchgate.net

While direct studies on this compound degradation in water and soil systems were not extensively found, research on similar long-chain hydrocarbons and esters suggests that biodegradation is a plausible fate. The rate and extent of degradation would be influenced by factors such as temperature, pH, nutrient availability, and the composition of the microbial community. researchgate.net

Identification of Microbial Species Involved in Biodegradation

The biodegradation of esters is often initiated by microorganisms that produce esterase enzymes capable of cleaving the ester bond. smolecule.comd-nb.info While specific microbial species known to degrade this compound were not identified in the search results, studies on the biodegradation of other organic compounds, including plastics and other esters, have identified various bacterial and fungal genera involved in these processes. researchgate.netfrontiersin.orgmdpi.com

For instance, bacterial genera such as Bacillus and Pseudomonas have been frequently reported in the context of plastic degradation, which can involve the breakdown of ester linkages in some polymer types. frontiersin.orgmdpi.commdpi.com Hydrocarbon-degrading bacteria, including species from genera like Marinobacter, are known to metabolize long-chain hydrocarbons, which are structurally related to the eicosyl portion of this compound. nih.govwikipedia.org Marinobacter hydrocarbonoclasticus, for example, was studied for its ability to metabolize n-icosane. nih.gov

Given that this compound is an ester of a long-chain alcohol and acetic acid, it is likely that microorganisms possessing esterase activity and those capable of degrading long-chain hydrocarbons and acetate would be involved in its biodegradation. smolecule.comnih.govnih.govd-nb.infonih.govwikipedia.org

Enzymatic Degradation in Environmental Matrices

Enzymatic hydrolysis is a critical initial step in the biodegradation of esters. smolecule.comd-nb.info Esterase enzymes catalyze the cleavage of the ester bond, yielding the corresponding alcohol (eicosanol) and carboxylic acid (acetic acid). smolecule.com

Research on the enzymatic degradation of cellulose (B213188) acetate, another ester, highlights the role of acetyl esterases in cleaving acetyl groups. d-nb.infomdpi.commdpi.com While cellulose acetate is a polymer, the principle of enzymatic ester hydrolysis is relevant to the degradation of smaller esters like this compound. The effectiveness of enzymatic degradation can be influenced by the structure of the ester and the specificity of the enzymes present in the environmental matrix. mdpi.com

Once hydrolyzed, eicosanol (B47690) and acetic acid can be further metabolized by microorganisms through established metabolic pathways. Eicosanol, a long-chain fatty alcohol, can be oxidized to the corresponding fatty acid and then enter beta-oxidation. Acetic acid can be utilized in various metabolic processes, including conversion to acetyl-CoA and entry into the tricarboxylic acid cycle under aerobic conditions, or conversion to methane and carbon dioxide under anaerobic conditions. nih.govcopernicus.orgnih.govnih.gov

Abiotic Transformation Processes

Abiotic processes, occurring without the involvement of living organisms, can also contribute to the transformation of this compound in the environment.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction with water that can break down ester bonds. In aqueous environments, this compound can undergo hydrolysis to form eicosanol and acetic acid. smolecule.com This reaction can be catalyzed by the presence of acids or bases, although it can also occur at neutral pH, albeit typically at a slower rate.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. While specific hydrolysis rates for this compound were not found, the general understanding of ester hydrolysis suggests that it is a potential abiotic transformation pathway in water. mdpi.comucl.ac.uk Studies on the hydrolysis of cellulose acetate indicate that environmental acidity and basicity can significantly accelerate the non-enzymatic hydrolysis of ester bonds. mdpi.comucl.ac.uk

Photolysis and Photodegradation Mechanisms

Photolysis is the direct breakdown of a compound by light. Photodegradation involves light-induced chemical transformations, which can include oxidation or other reactions. For a compound to undergo direct photolysis, it must absorb light at environmentally relevant wavelengths (typically in the UV-Vis range).

This compound, being a saturated ester, is unlikely to absorb light significantly in the UV-Vis spectrum, suggesting that direct photolysis in sunlight is not a major degradation pathway. However, indirect photodegradation can occur if the compound reacts with photochemically produced species in the environment, such as hydroxyl radicals or other reactive oxygen species.

Research on cellulose acetate indicates limited photodegradability in sunlight due to the lack of chromophores, but this can be enhanced by the presence of photosensitizers like titanium dioxide. d-nb.inforesearchgate.net Without specific data on the light absorption properties or reactivity of this compound with environmental photoreactants, it is difficult to definitively assess the importance of photolysis and photodegradation as abiotic transformation processes for this compound. Based on its structure, these pathways are likely less significant compared to biodegradation and hydrolysis, particularly in environments shielded from light like soil and deeper water.

Environmental Persistence and Mobility Studies

The environmental persistence and mobility of a chemical compound are critical factors in determining its potential environmental impact. These properties govern how long a substance remains in the environment and how widely it can disperse across different environmental compartments.

This compound is an ester with a long hydrocarbon chain. Its structure, featuring a linear 20-carbon chain linked to an acetate group via an ester bond, suggests it is likely hydrophobic and lipophilic . These characteristics generally influence a compound's behavior in the environment, particularly its interactions with water and organic matter.

Hydrolysis is a potential environmental fate process for esters. However, it is suggested that hydrolysis may not be a significant environmental fate process for compounds like 1-eicosanol (B7800029) (which could be a hydrolysis product of this compound) as they lack functional groups that readily hydrolyze under typical environmental conditions nih.gov. This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding eicosanol and acetic acid .

Biodegradation is another key process affecting environmental persistence. While specific data on the biodegradation of this compound is limited in the search results, related compounds and general principles of ester biodegradation can provide some insight. Esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid . The resulting products, such as eicosanol and acetic acid, may then undergo further biodegradation. For instance, calculations based on the chemical structure of 1-eicosanol indicate that it should biodegrade rapidly nih.gov. However, one source suggests that this compound has a "Low potential to bioaccumulate" and is "Not readily biodegradable" rempec.org. It is important to note that this source provides a general hazard assessment and may not be based on specific, detailed biodegradation studies for this compound itself.

The mobility of a compound in the environment is influenced by its interactions with different phases (e.g., soil, water, air) and its susceptibility to transport processes like leaching and volatilization.

Partitioning Behavior in Multi-Phase Systems (e.g., soil-water, air-water)

Partitioning describes how a chemical distributes itself among different environmental compartments or phases. For this compound, partitioning between soil, water, and air is influenced by its physical and chemical properties, particularly its hydrophobicity and vapor pressure.

Compounds with high hydrophobicity tend to adsorb strongly to organic matter in soil and sediment, limiting their mobility in the aqueous phase. The lipophilic nature of this compound suggests it would likely have a strong affinity for organic phases.

The partitioning behavior can be estimated using parameters like the octanol-water partition coefficient (log Kow) and the soil organic carbon-water (B12546825) partition coefficient (log Koc). While a specific log Kow for this compound was not directly found, the XLogP3 for 1-eicosanol is reported as 9.5 nih.gov, indicating high lipophilicity, which would likely translate to a high log Kow for this compound as well. A calculated estimate for the log Koc of a related emulsifier containing shorter alkyl chain analogues of components found in a mixture with arachidyl glucoside (which is structurally similar to this compound in having a long hydrocarbon chain) was 5.285 industrialchemicals.gov.au. A high log Koc value indicates strong adsorption to soil organic carbon, suggesting low mobility in soil.

Volatilization from water and soil surfaces is another partitioning process. The Henry's Law constant is used to estimate the potential for volatilization from water. For 1-eicosanol, the Henry's Law constant is estimated as 2.1X10-5 atm-cu m/mole nih.gov. This value suggests that 1-eicosanol is expected to volatilize from water surfaces nih.gov. As this compound is an ester of 1-eicosanol, its volatility would also be a factor in its environmental fate, although the ester linkage might slightly alter this property compared to the parent alcohol. According to a model, 1-eicosanol, with an estimated vapor pressure of 4.5X10-8 mm Hg at 25 °C, will exist in both the vapor and particulate phases in the ambient atmosphere nih.gov.

Partitioning behavior is crucial for predicting the distribution of this compound in the environment. Compounds with high log Kow and log Koc values are expected to primarily reside in soil, sediment, and organic matter, with lower concentrations in the water and air phases.

Leaching Potential in Soil Systems

Leaching is the process by which chemicals are transported downwards through the soil profile with percolating water. A compound's leaching potential is inversely related to its adsorption to soil particles. Compounds that adsorb strongly to soil organic matter have a low leaching potential, while those that are more water-soluble and adsorb weakly have a higher leaching potential.

Given the likely high hydrophobicity and estimated high log Koc value for compounds structurally similar to this compound industrialchemicals.gov.au, it is expected to have a low leaching potential in soil systems. Strong adsorption to soil would limit its movement with groundwater, reducing the risk of contaminating deeper soil layers and groundwater resources.

Research on leaching often involves studying the movement of substances through different soil types under varying conditions. While no specific studies on the leaching of this compound were found in the search results, the general principles of soil chemistry and the compound's predicted properties suggest that leaching is unlikely to be a significant transport pathway.

Bioaccumulation Potential in Non-Human Organisms (if applicable)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism at a rate greater than that at which it is lost by catabolism and excretion. The potential for a compound to bioaccumulate is often estimated using its log Kow value. Substances with high log Kow values tend to be lipophilic and can accumulate in the fatty tissues of organisms.

The estimated high XLogP3 for 1-eicosanol (9.5) nih.gov and the likely high log Kow for this compound suggest a potential for bioaccumulation. However, bioaccumulation is a complex process influenced by factors beyond just lipophilicity, including the organism's metabolism and the potential for biotransformation.

One source indicates that this compound has a "Low potential to bioaccumulate" rempec.org. Another source, in the context of a related compound (arachidyl glucoside, which is part of a mixture containing eicosanol and docosanol), suggests that bioaccumulation is not expected due to ready biodegradability, which would limit its bioaccumulation potential industrialchemicals.gov.au. This highlights the interplay between biodegradation and bioaccumulation; if a compound is readily broken down by organisms, it is less likely to accumulate in their tissues.

While the lipophilic nature of this compound suggests a theoretical potential for bioaccumulation, the assessment of "Low potential to bioaccumulate" rempec.org might be based on considerations of its potential for metabolism or other factors that limit its uptake or retention in organisms. Further specific studies on the bioaccumulation of this compound in various non-human organisms would be necessary for a comprehensive assessment.

The concept of bioaccumulation potential is also discussed in the context of fatty acids, which are naturally occurring chemicals that are metabolized by organisms gesamp.org. It is recognized that while the log Pow (similar to log Kow) indicates the intrinsic potential to bioaccumulate, it does not account for metabolism that might lower actual bioaccumulation gesamp.org.

Summary of Environmental Fate Properties (Based on available data and estimations for related compounds):

PropertyIndication/ValueSource/Estimation Basis
BiodegradabilityNot readily biodegradable rempec.org; Rapid biodegradation of 1-eicosanol expected nih.govGeneral hazard assessment rempec.org; Calculation on chemical structure of 1-eicosanol nih.gov
Log Koc (estimated)5.285 industrialchemicals.gov.auCalculated estimate for a related emulsifier industrialchemicals.gov.au
Henry's Law Constant (1-Eicosanol)2.1X10-5 atm-cu m/mole (estimated) nih.govFragment constant estimation method nih.gov
Volatilization from WaterExpected (based on 1-eicosanol) nih.govHenry's Law Constant estimation for 1-eicosanol nih.gov
Vapor Pressure (1-Eicosanol)4.5X10-8 mm Hg at 25 °C (estimated) nih.govFragment constant method nih.gov
Bioaccumulation PotentialLow potential to bioaccumulate rempec.orgGeneral hazard assessment rempec.org; Potential for metabolism of related compounds industrialchemicals.gov.augesamp.org

Note: Data for 1-eicosanol are included as it is a potential hydrolysis product of this compound and relevant data for this compound itself are limited.

Theoretical and Computational Studies of Icosyl Acetate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding a molecule's three-dimensional structure and its various possible spatial arrangements. Computational methods provide insights into stable conformers and the energy barriers between them.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides information on properties such as electron density distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are key to understanding a molecule's reactivity and interactions uni.lunih.gov. DFT calculations can determine optimized molecular geometries and vibrational frequencies. While DFT is routinely applied to organic molecules, specific detailed DFT studies focusing on the electronic structure and conformational landscape of icosyl acetate (B1210297) were not prominently found in the conducted search. Studies on other acetate derivatives and larger organic molecules demonstrate the applicability of DFT to such systems.

Molecular Dynamics (MD) Simulations of Icosyl Acetate Interactions with Biological Interfaces

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including interactions with biological interfaces like membranes or proteins. These simulations can provide insights into how a molecule moves, its flexibility, and how it interacts with its environment at an atomic level. Given this compound's lipophilic nature due to its long hydrocarbon chain, MD simulations could theoretically be used to explore its partitioning into lipid bilayers or its interactions with lipid-binding proteins. However, specific published MD simulation studies detailing the interactions of this compound with biological interfaces were not identified in the search results. General MD studies on other molecules interacting with biological membranes and proteins illustrate the potential of this technique.

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, including methods beyond basic DFT, are used to determine the energy changes associated with chemical reactions, such as reaction energies and activation barriers. These calculations are essential for understanding the feasibility and kinetics of chemical transformations. For this compound, quantum chemical methods could be applied to study the energetics of its synthesis (esterification) or breakdown (hydrolysis). While quantum chemical methods are standard tools for calculating reaction energetics for organic reactions, specific calculations focused on the reaction energetics of this compound transformations were not found in the search. Studies on the energetics of reactions involving other esters and organic compounds highlight the capabilities of these methods.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods play a vital role in predicting how a molecule will react and in elucidating the step-by-step process (mechanism) of a chemical reaction.

Transition State Theory Applications to Hydrolysis and Esterification

Transition State Theory (TST) is a theoretical framework used to calculate reaction rates by examining the properties of the transition state, the highest energy point along the reaction pathway. For reactions like the hydrolysis or esterification of this compound, TST, often combined with quantum chemical calculations, could be used to determine activation energies and predict reaction rates under different conditions. While TST has been applied to the hydrolysis and other reactions of various esters, specific applications of TST to the hydrolysis or esterification of this compound were not found in the search results.

Structure-Property Relationship Predictions

Structure-Property Relationship (SPR) studies aim to establish correlations between the structural features of a molecule and its observable properties. These relationships can be qualitative or quantitative (QSPR). Computational methods are frequently used to derive molecular descriptors that capture various aspects of a molecule's structure, which are then used to build predictive models for properties such as boiling point, solubility, or partition coefficients. For this compound, its long hydrocarbon chain and ester group contribute significantly to its hydrophobic nature. Computed properties like XLogP3, which is a predicted octanol-water partition coefficient, are available and indicate its lipophilicity. nih.govuni.lu These computed descriptors are fundamental in SPR studies.

Quantitative Structure-Activity Relationships (QSAR) for Ecological Effects

Quantitative Structure-Activity Relationships (QSAR) are a specific type of SPR that relates the structural or physicochemical properties of compounds to their biological activity or toxicity. QSAR models are widely used in environmental science to predict the potential ecological effects of chemicals, particularly when experimental data is limited. epa.govecetoc.orgnih.gov These models can estimate endpoints such as acute or chronic toxicity to aquatic organisms, biodegradation rates, and bioaccumulation potential. ecetoc.orgnih.gov The development of QSAR models for ecological effects typically involves identifying a set of structurally related compounds with known ecological data and building a statistical model that correlates molecular descriptors with the observed effects. ecetoc.org While the search results discuss the general application of QSAR in assessing the environmental fate and effects of chemicals and mention studies on the toxicity of various organic pollutants epa.govtandfonline.comecetoc.orgnih.govnih.gov, specific QSAR models developed for predicting the ecological effects solely of this compound were not identified. However, given its structure as a long-chain fatty ester, it could potentially be included in QSAR studies focusing on this class of compounds. The lipophilicity of this compound, indicated by its high XLogP3 value nih.govuni.lu, is a key molecular descriptor often used in QSAR models for predicting bioaccumulation and toxicity to aquatic organisms. ecetoc.org

Prediction of Chromatographic Retention Behavior

Predicting chromatographic retention behavior based on molecular structure is a valuable tool in analytical chemistry for method development and compound identification. kruvelab.comuct.ac.zachromatographyonline.comnih.gov Quantitative Structure-Retention Relationship (QSRR) models aim to establish relationships between molecular descriptors and chromatographic retention parameters, such as retention time or retention index. chromatographyonline.com These models can be developed for various chromatographic techniques, including gas chromatography (GC) and liquid chromatography (LC). kruvelab.comchromatographyonline.com Factors influencing retention include the compound's interaction with the stationary and mobile phases, which are related to its polarity, size, and shape. nih.gov

Experimental Kovats Retention Index data for this compound on a standard non-polar column is available, with values around 2393 to 2413. nih.gov This experimental data can be used to validate QSRR models or as a reference point. While the search results discuss the development of tools and models for predicting retention times for various compounds under different chromatographic conditions kruvelab.comchromatographyonline.comnih.gov, specific detailed computational studies focused solely on predicting the chromatographic retention behavior of this compound across a wide range of stationary and mobile phases were not found. However, the principles of QSRR could be applied to this compound, using its molecular structure and computed descriptors to predict its retention behavior in different chromatographic systems. The long alkyl chain of this compound would suggest strong interactions with non-polar stationary phases in reversed-phase chromatography, leading to longer retention times.

Future Research Directions and Unaddressed Challenges in Icosyl Acetate Research

Development of Sustainable Synthetic Methodologies

Current synthesis methods for esters, including icosyl acetate (B1210297), often rely on traditional acid-catalyzed Fischer esterification, which may involve harsh conditions, high temperatures, and the use of strong acids like sulfuric acid smolecule.com. These methods can have disadvantages such as toxicity, corrosion, and difficulties in catalyst separation whiterose.ac.uk. While enzymatic synthesis using lipases offers a greener alternative, challenges remain in optimizing these processes for specific long-chain esters like icosyl acetate icm.edu.pl.

Future research should focus on developing more sustainable and environmentally benign synthetic methodologies. This includes exploring novel heterogeneous catalysts that offer advantages such as easier separation, recovery, and potential for solvent-free reactions whiterose.ac.uk. The use of immobilized lipases and protein-coated microcrystals has shown promise for ester synthesis, and further research is needed to enhance their efficiency and reusability for this compound production icm.edu.pl. Additionally, innovative approaches like electro-synthesis from renewable feedstocks such as carbon monoxide and water are emerging and could offer a sustainable route for producing acetate esters nus.edu.sg.

Key challenges in this area include achieving high yields and purity under milder conditions, reducing energy consumption, and developing catalysts with long-term stability and recyclability. Research into novel biocatalysts and the optimization of enzymatic reactions in non-aqueous or solvent-free systems are crucial steps forward.

Comprehensive Elucidation of Organism-Specific Biosynthetic Routes

While this compound is found in nature, the specific biosynthetic pathways leading to its formation in different organisms are not yet fully elucidated. Fatty acid esters are typically formed through the esterification of a fatty alcohol and a fatty acid or activated form, such as acyl-CoA smolecule.com. Fatty acids themselves are synthesized through pathways like the acetate-malonate pathway, which involves the stepwise condensation of two-carbon units derived from acetyl-CoA slideshare.netwikipedia.org. Long-chain fatty alcohols are derived from the reduction of fatty acids.

Future research needs to focus on identifying the specific enzymes and genetic regulation involved in the biosynthesis of this compound in various organisms where it is found. This includes investigating the roles of specific fatty alcohol synthases and alcohol acetyltransferases responsible for the final esterification step. Understanding these pathways at a molecular level is essential for potential biotechnological production or for understanding the ecological roles of this compound in these organisms. Research utilizing techniques such as genomics, transcriptomics, and metabolomics can help in identifying the genes and enzymes involved in these organism-specific routes.

High-Throughput Analytical Method Development for Environmental Monitoring

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound in various environmental matrices. Current analytical methods for similar acetate esters often involve gas chromatography (GC) coupled with detection methods like flame ionization detection (FID) or mass spectrometry (MS) cdc.gov. Sample preparation methods typically involve extraction and sometimes derivatization cdc.gov.

A key challenge for environmental monitoring of this compound is the potential for low concentrations and the complexity of environmental samples. Future research should aim to develop high-throughput, sensitive, and selective analytical methods capable of quantifying this compound in diverse environmental compartments such as water, soil, sediment, and air. This could involve exploring advanced separation techniques, more sensitive detectors, or innovative sample preparation methods like solid-phase microextraction (SPME) murdoch.edu.au. The development of standardized and validated methods for environmental monitoring is essential for assessing its potential environmental impact and fate.

Advanced Mechanistic Studies of Biological Interactions in Non-Human Systems

This compound is present in various biological systems, and understanding its interactions in non-human organisms is an important area for future research. While some studies mention its potential interaction with biological membranes and enzymes, specific mechanistic details are scarce smolecule.com. As an ester, it can be hydrolyzed by esterases to release eicosanol (B47690) and acetic acid, which are involved in metabolic pathways .

Future research should delve deeper into the specific biological roles and mechanisms of action of this compound in non-human systems. This could include studying its influence on cellular processes, membrane properties, and signaling pathways in plants, microorganisms, or invertebrates where it is found. For example, research on other fatty acid esters has explored their roles in plant defense or as signaling molecules murdoch.edu.au. Advanced studies using techniques like lipidomics, proteomics, and cell biology are needed to elucidate the precise molecular interactions and effects of this compound in these organisms. Understanding these interactions is crucial for assessing its ecological function and potential impact on ecosystems.

Refined Environmental Fate Modeling Integrating Multi-Pathway Degradation

Understanding the environmental fate of this compound requires comprehensive modeling that integrates various degradation pathways. Like other organic compounds, this compound can undergo hydrolysis, biodegradation, and potentially photodegradation in the environment mdpi.com. Environmental fate models are used to predict the distribution and persistence of chemicals in different environmental compartments researchgate.netrsc.org.

A challenge in modeling the environmental fate of this compound is accurately accounting for the relative importance of different degradation pathways under varying environmental conditions. Future research should focus on developing refined environmental fate models that integrate multi-pathway degradation kinetics specific to this compound. This requires obtaining detailed experimental data on its hydrolysis rates under different pH and temperature conditions, its biodegradability by relevant microbial communities in various environments (e.g., soil, water, sediment), and its susceptibility to photodegradation. mdpi.com Incorporating these specific degradation parameters into multimedia environmental fate models will provide more accurate predictions of its persistence, distribution, and potential for accumulation in the environment. researchgate.netrsc.org Higher-tier testing methods and fate-o-cosm systems can provide more realistic data for model refinement battelle.org.

Q & A

Q. How is icosyl acetate synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of a 20-carbon alcohol (icosanol) with acetic acid under acid catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H/¹³C NMR), gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis for composition verification. Experimental protocols must include detailed reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and purification steps (e.g., distillation, recrystallization) . Molecular weight (340 g/mol) should align with theoretical values, as noted in prior studies .

Q. What analytical techniques are optimal for purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or GC-MS are preferred for quantifying impurities. Differential scanning calorimetry (DSC) can assess thermal stability and melting points. Cross-validate results using multiple techniques (e.g., NMR for structural anomalies and GC-MS for volatile contaminants) to ensure accuracy. Document all parameters, including column types, solvent systems, and temperature gradients .

Q. What are the safety protocols for handling this compound in research labs?

  • Methodological Answer : Use solvent-resistant gloves (e.g., nitrile) and lab coats to prevent skin contact. Work in a fume hood to minimize inhalation risks. Store in airtight containers away from oxidizers. In case of exposure, wash affected areas with soap and water immediately. Follow OSHA guidelines for emergency response and medical evaluation if symptoms like dermatitis arise .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical data of this compound across studies?

  • Methodological Answer : Conduct meta-analyses of existing literature, prioritizing studies with transparent methodologies (e.g., NIST-standardized measurements). Compare experimental conditions (e.g., solvent purity, calibration methods) to identify variables causing discrepancies. Use quantum mechanical calculations (e.g., density functional theory) to validate thermodynamic properties (e.g., vapor pressure, Henry’s Law constants) against empirical data .

Q. How to design experiments to study the ecological impact of this compound?

  • Methodological Answer : Apply the PICOT framework:
  • P opulation: Aquatic organisms (e.g., Daphnia magna).
  • I ntervention: Exposure to this compound at varying concentrations.
  • C omparison: Control groups with no exposure.
  • O utcome: Mortality rates, reproductive toxicity.
  • T ime: Chronic exposure over 28 days.
    Use OECD guidelines for ecotoxicity testing and analyze bioaccumulation potential via partition coefficient (log P) measurements. Cross-reference databases like ERIC and PubMed for comparable studies .

Q. How to model the thermodynamic behavior of this compound using computational methods?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) with force fields parameterized for esters. Validate models against experimental data (e.g., heat capacity, enthalpy of vaporization) from NIST Chemistry WebBook. Calculate solvation free energy using COSMO-RS theory to predict environmental partitioning .

Q. What are the challenges in detecting this compound in complex biological matrices?

  • Methodological Answer : Optimize extraction protocols (e.g., solid-phase microextraction) to isolate this compound from lipids or proteins. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Validate methods via spike-recovery experiments in representative matrices (e.g., serum, tissue homogenates) .

Methodological Notes

  • Reproducibility : Document all experimental parameters (e.g., instrument calibration, batch numbers of reagents) in supplementary materials. Follow Beilstein Journal guidelines for data transparency .
  • Data Contradictions : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Ethical Compliance : Adhere to REACH regulations for environmental risk assessments and OSHA standards for workplace safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.